1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde
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Overview
Description
1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Scientific Research Applications
1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-4-methylimidazole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the formyl group at the 2-position of the imidazole ring . Another method involves the oxidation of 1-ethyl-4-methylimidazole-2-methanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles depending on the desired substitution
Major Products Formed:
Oxidation: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
Reduction: 1-Ethyl-4-methyl-1H-imidazole-2-methanol
Substitution: Various substituted imidazole derivatives
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activities . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
1-Ethyl-2-methylimidazole: Similar structure but with a different substitution pattern on the imidazole ring.
1-Methyl-2-imidazolecarboxaldehyde: Another imidazole derivative with a formyl group at the 2-position.
4-Imidazolecarboxaldehyde: A simpler imidazole derivative with a formyl group at the 4-position.
Uniqueness: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 1-position, a methyl group at the 4-position, and a formyl group at the 2-position makes it a versatile building block for various applications .
Properties
IUPAC Name |
1-ethyl-4-methylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNLBTUHQADTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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